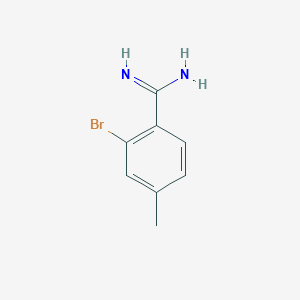
2-Bromo-4-methylbenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-methylbenzenecarboximidamide is an organic compound with the molecular formula C8H9BrN2. It is a derivative of benzenecarboximidamide, where the benzene ring is substituted with a bromine atom at the 2-position and a methyl group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methylbenzenecarboximidamide typically involves the bromination of 4-methylbenzenecarboximidamide. One common method is the reaction of 4-methylbenzenecarboximidamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing efficient mixing techniques to ensure uniform distribution of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-methylbenzenecarboximidamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction Reactions: Reduction of the imidamide group can yield primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted benzenecarboximidamides with various functional groups.
Oxidation Reactions: Products include oximes and nitriles.
Reduction Reactions: Products include primary amines.
Aplicaciones Científicas De Investigación
2-Bromo-4-methylbenzenecarboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-methylbenzenecarboximidamide involves its interaction with specific molecular targets. The bromine atom and the imidamide group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-N-(2-methylphenyl)benzamide
- 4-Bromo-2-methylbenzenecarboximidamide
Comparison
Compared to similar compounds, 2-Bromo-4-methylbenzenecarboximidamide is unique due to its specific substitution pattern on the benzene ring. The presence of both a bromine atom and a methyl group at distinct positions enhances its reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H9BrN2 |
|---|---|
Peso molecular |
213.07 g/mol |
Nombre IUPAC |
2-bromo-4-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H9BrN2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H3,10,11) |
Clave InChI |
YPSWPMHRGCOUHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=N)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


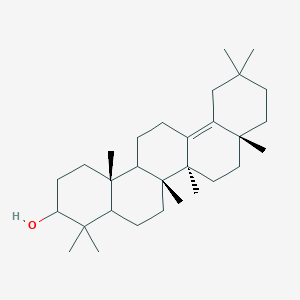


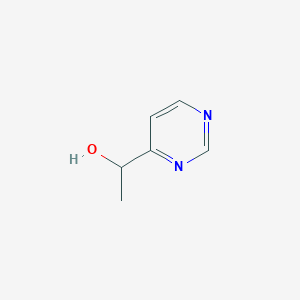
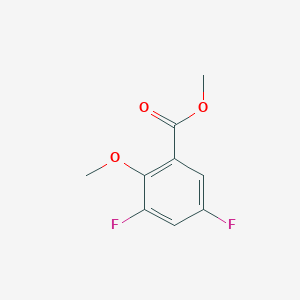
![7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12434630.png)


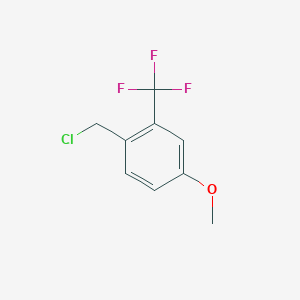

![6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine](/img/structure/B12434669.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-(7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoate](/img/structure/B12434679.png)
![4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine](/img/structure/B12434687.png)
![potassium;3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B12434694.png)
